molecular formula C14H16O6 B1150612 Evodosin A CAS No. 1291053-38-7

Evodosin A

Cat. No. B1150612
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evodosin A was identified as a new coumarin compound isolated from the plant Evodia lepta. This discovery was a part of a study focused on the chemical constituents of Evodia lepta, where chromatographic methods were employed for isolation, and the structure was elucidated through physicochemical characteristics and spectral data analysis. This compound is notable for its novelty within the chemical study of Evodia lepta and represents a unique addition to the pool of natural products derived from this plant (Gao You-heng et al., 1994).

Synthesis Analysis

Although there is no direct information on the synthesis of Evodosin A in the provided studies, insights into synthetic methods for related compounds can be inferred. For instance, the one-pot total synthesis of evodiamine and its analogues, which might share structural similarities with Evodosin A, involves a three-component reaction through continuous biscyclization. This method highlights a versatile approach to constructing biologically active quinazolinocarboline backbones, potentially applicable to the synthesis of Evodosin A (Zi-Xuan Wang et al., 2018).

Scientific Research Applications

  • Evodiamine and Muscle Cell Development : Evodiamine has been shown to promote differentiation and inhibit proliferation in mouse C2C12 muscle cells, potentially through the Wnt/β‑catenin pathway. This suggests potential applications in muscle development and related conditions (Yao et al., 2017).

  • Anti-Cancer Properties : Evodiamine exhibits anti-cancer activities, including inhibiting proliferation, invasion, and metastasis, and inducing apoptosis in various tumor cell lines. This makes it a candidate for cancer treatment and chemotherapy adjuvants (Jiang & Hu, 2009).

  • Pharmacological Profile and Toxicity : Evodiamine has been studied for its pharmacological activities such as analgesic, anti-inflammatory, and metabolic disease regulation. However, significant hepatotoxicity and cardiotoxicity have been observed, which need monitoring in clinical settings (Sun et al., 2020).

  • Antidepressant Effects : In a rat model of chronic unpredictable mild stress, evodiamine was found to have antidepressant-like effects. It can modulate monoamine transmitters and BDNF-TrkB signaling in the hippocampus (Jiang et al., 2015).

  • Effects on Intestinal Transit : Evodiamine has an inhibitory effect on intestinal transit, possibly via action directly on muscarinic receptors, without significant interaction with alpha 2, alpha 1, and beta-adrenoceptors in the small intestine (Yu et al., 1994).

  • Synergistic Effects with Radiation in Cancer Treatment : A study on xenografts of human tongue squamous-cell carcinoma in mice showed that evodiamine, in combination with radiation, significantly inhibited tumor growth. This effect was associated with changes in the expression of Ki67, Bax, and Bcl-2 in tumor cells (Li et al., 2014).

properties

IUPAC Name

7-hydroxy-3-(1,2,3-trihydroxy-3-methylbutyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O6/c1-14(2,19)12(17)11(16)9-5-7-3-4-8(15)6-10(7)20-13(9)18/h3-6,11-12,15-17,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTSEUOPXSZNNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(C1=CC2=C(C=C(C=C2)O)OC1=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Evodosin A

Citations

For This Compound
3
Citations
Y Gao, S Zhu, Z Wei, R XU - Chinese Traditional and Herbal …, 1994 - pesquisa.bvsalud.org
… Conclusion CompoundⅠis a new one named evodosin A while compoundⅡis isolated from E. lepta for the first time. … Merr; coumarin; evodosin A …
Number of citations: 6 pesquisa.bvsalud.org
LIU Yan-ze, DAN Yang, P Yong, X Pei-gen - scholar.archive.org
The papers in the journal of Chinese Traditional and Herbal Drugs in Vol. 40, 2009 are briefly reviewed in the categories of chemical constituents, preparations and technologies, …
Number of citations: 0 scholar.archive.org
高幼衡, 朱盛华, 魏志雄, 许睿 - 中草药, 2009 - cqvip.com
… 结论化合物Ⅰ是新化合物,命名为三叉苦甲素(evodosin A);化合物Ⅱ是首次从该植物中分离得到. …
Number of citations: 6 www.cqvip.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.